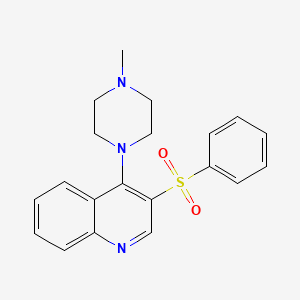

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-22-11-13-23(14-12-22)20-17-9-5-6-10-18(17)21-15-19(20)26(24,25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHXNWVNZFEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then functionalized with a benzenesulfonyl group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The quinoline core may intercalate with DNA, affecting replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Crystallographic and Conformational Insights

- The oxadiazole-containing quinoline () adopts a chair conformation for the piperazine ring, with dihedral angles of 56.61°–42.58° relative to the quinoline core. This geometry facilitates intermolecular hydrogen bonding (e.g., C21–H21A⋯O1), stabilizing crystal packing .

Biological Activity

3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline includes a quinoline core, a benzenesulfonyl group, and a 4-methylpiperazine moiety. Its molecular formula is with a molecular weight of approximately 367.46 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.

Anticancer Activity

Quinoline derivatives, including 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including:

- Intercalation with DNA: The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: The benzenesulfonyl group may interact with specific enzymes involved in cancer progression.

In vitro studies have shown promising results against several cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially through mechanisms similar to those observed in its anticancer activity. The structural features of the compound facilitate interactions with microbial enzymes or receptors.

The biological mechanisms underlying the activity of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involve:

- Enzyme Interaction: The sulfonamide moiety may act as a zinc-binding group, inhibiting enzymes such as carbonic anhydrases (hCA I and II), which are crucial for tumor growth and survival .

- Cell Signaling Disruption: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline | Structure | Contains a fluorine atom which may enhance biological activity. |

| 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline | Structure | Features methoxy groups that may influence solubility and interaction profiles. |

| 3-(Benzenesulfonyl)-8-(4-methylpiperazin-1-yl)quinoline | Structure | Variation in piperazine positioning may affect receptor binding dynamics. |

The unique combination of functional groups in 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline imparts distinct biological activities compared to its analogs.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from the quinoline core. Common methods include:

- Sulfonylation: Functionalizing the quinoline core with the benzenesulfonyl group.

- Piperazine Substitution: Introducing the piperazine moiety through nucleophilic substitution reactions.

This compound is utilized in various fields:

- Medicinal Chemistry: Investigated for its potential therapeutic properties.

- Biological Research: Explored as a biochemical probe to understand enzyme interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the 4-position of a quinoline scaffold. For example, a halogenated quinoline precursor (e.g., 4-chloroquinoline) can react with 4-methylpiperazine under reflux in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane, using potassium carbonate as a base . Optimization includes:

- Temperature control : Prolonged heating (~90°C for 5–12 h) ensures complete substitution.

- Solvent selection : DMF enhances reactivity but may require post-reaction neutralization with ice-water to precipitate the product.

- Purification : Recrystallization in ethanol or column chromatography improves yield (reported ~77% for analogous compounds) .

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

- X-ray crystallography : Resolves conformational details (e.g., piperazine chair conformation, dihedral angles between aromatic rings). SHELXTL or similar software is used for refinement .

- NMR spectroscopy : and NMR confirm substitution patterns, particularly distinguishing benzenesulfonyl and methylpiperazine protons.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How does the compound's solubility and stability influence experimental design?

- Solubility : Limited in aqueous media but dissolves in DMSO, DMF, or ethanol. Pre-formulation studies (e.g., co-solvent systems) are recommended for biological assays.

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) prevents degradation .

Advanced Research Questions

Q. How do conformational dynamics of the methylpiperazine and benzenesulfonyl groups affect biological activity?

- Piperazine ring : Adopts a chair conformation, as confirmed by X-ray studies, which influences hydrogen bonding with targets like enzymes or receptors .

- Dihedral angles : The angle between the quinoline and benzenesulfonyl groups (e.g., ~56.6°) modulates steric interactions in binding pockets. Molecular dynamics simulations can predict flexibility and docking efficacy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, anti-cancer activity may vary due to differences in ATP levels in viability assays .

- Metabolic interference : Evaluate metabolite profiles (e.g., cytochrome P450 interactions) using LC-MS to identify off-target effects .

Q. How can crystallographic data inform the design of analogs with improved potency?

- Hydrogen-bond motifs : Intramolecular C–H⋯O bonds (e.g., S(7) ring motif) stabilize the active conformation. Modifying substituents to enhance these interactions may improve binding affinity .

- Crystal packing : Intermolecular C–H⋯N bonds (chain formation along the b-axis) suggest strategies for co-crystallization with target proteins .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships) in quinoline derivatives?

- QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential maps to correlate structural features with activity (e.g., anti-malarial IC) .

- Docking studies : Software like AutoDock Vina identifies potential binding sites in targets (e.g., Plasmodium falciparum enzymes) by leveraging crystallographic data .

Methodological Notes

- Data validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs) to confirm assignments.

- Controlled experiments : Include stability tests under physiological pH (6.8–7.4) to assess suitability for in vivo studies .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain diffraction-quality crystals for SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.